![molecular formula C22H14ClF3N4O3 B2657860 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105250-18-7](/img/structure/B2657860.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H14ClF3N4O3 and its molecular weight is 474.82. The purity is usually 95%.
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Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₅ClF₃N₄O₂
- Molecular Weight : 383.75 g/mol
Structural Features
The compound features a chlorinated phenyl ring, a trifluoromethyl group, and a pyridine moiety linked to an oxadiazole structure. These functional groups are significant in influencing the compound's biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound.
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific protein kinases involved in cancer cell proliferation. For instance, research has shown that similar compounds can disrupt signaling pathways critical for tumor growth and survival .
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
- A study reported that specific modifications to the oxadiazole ring enhanced antitumor efficacy, suggesting that structural optimization could yield more effective derivatives .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Antibacterial Effects : Preliminary tests indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances its interaction with bacterial cell membranes .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and function, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and cellular uptake |
Chlorine Substitution | Enhances binding affinity to target proteins |
Oxadiazole Ring | Essential for cytotoxic activity against cancer cells |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exhibit significant anticancer properties. For example, derivatives containing oxadiazole moieties have shown promising results against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Anti-inflammatory Potential
In silico docking studies have suggested that this compound may also act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions it as a candidate for further development in treating inflammatory diseases .
Fungicidal Activity
The compound has been investigated for its potential use in agriculture, particularly as a fungicide. It has been reported that derivatives of this compound possess activity against phytopathogenic fungi. The incorporation of the trifluoromethyl group enhances the efficacy of these compounds in combating fungal infections in crops .
Summary of Applications
Field | Application | Details |
---|---|---|
Cancer Research | Anticancer Activity | Significant growth inhibition in various cancer cell lines. |
Pharmaceuticals | Anti-inflammatory Potential | Possible inhibitor of 5-lipoxygenase (5-LOX). |
Agriculture | Fungicidal Activity | Effective against phytopathogenic fungi; enhanced efficacy due to structure. |
Case Studies and Research Findings
- Anticancer Studies : A study published in ACS Omega highlighted the synthesis and evaluation of similar compounds showing significant anticancer activity against multiple cell lines with detailed structure–activity relationships established through experimental and theoretical investigations .
- Fungicidal Research : Patents have been filed detailing the use of oxadiazole derivatives for controlling phytopathogenic fungi, emphasizing the need for improved fungicides with broader activity spectra against resistant strains .
- In Silico Evaluations : Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in inflammation and cancer progression, paving the way for future drug design efforts .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O3/c23-16-9-8-14(22(24,25)26)11-17(16)27-18(31)12-30-10-4-7-15(21(30)32)20-28-19(29-33-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQYOQGINUXHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.